2-Cyanopiperidine
Overview
Description
2-Cyanopiperidine is an organic compound with the chemical formula C6H10N2 and a molecular weight of 110.16 g/mol . It is a colorless liquid or solid crystal with a melting point of 61-62°C and a boiling point of 203-204°C . This compound is soluble in most polar solvents such as ethanol, acetone, and dichloromethane . This compound is used in various applications, including as a catalyst in organic synthesis and in the synthesis of drugs .
Preparation Methods
2-Cyanopiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperidone with hydrocyanic acid . The process begins with the reaction of 2-piperidone with sodium cyanide to form a dicyanide intermediate, which is then reacted with hydrocyanic acid to produce this compound . Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Cyanopiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . In substitution reactions, nucleophiles such as amines or alcohols can react with this compound to form substituted piperidine derivatives . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidines and other nitrogen-containing compounds .
Scientific Research Applications
2-Cyanopiperidine has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-Cyanopiperidine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity . The specific pathways involved depend on the particular application and the structure of the compounds derived from this compound .
Comparison with Similar Compounds
2-Cyanopiperidine can be compared with other similar compounds, such as 4-Cyanopiperidine and 2-Chloropiperidine . While these compounds share some structural similarities, this compound is unique in its specific reactivity and applications. For example, 4-Cyanopiperidine is often used in the synthesis of different pharmaceutical compounds, while 2-Chloropiperidine is used in the production of agrochemicals . The unique properties of this compound, such as its solubility and reactivity, make it particularly valuable in certain synthetic and industrial applications .
Properties
IUPAC Name |
piperidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276446 | |
Record name | 2-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42457-10-3 | |
Record name | 2-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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